2-Cyclopenten-1-one, 3-(methoxymethoxy)-
CAS No.: 213816-60-5
Cat. No.: VC19103889
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213816-60-5 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | 3-(methoxymethoxy)cyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C7H10O3/c1-9-5-10-7-3-2-6(8)4-7/h4H,2-3,5H2,1H3 |
| Standard InChI Key | ALZDCNNQYQPCPE-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=CC(=O)CC1 |
Introduction
Chemical Structure and Physical Properties
The core structure of 2-cyclopenten-1-one, 3-(methoxymethoxy)- consists of a cyclopentene ring fused to a ketone group at position 1 and a methoxymethoxy (–OCHOCH) group at position 3. This configuration introduces significant polarity and steric effects, influencing its physical and chemical behavior. Key physical properties, as reported by Chemsrc , include:
| Property | Value |
|---|---|
| Molecular Weight | 142.15 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 214.9 ± 29.0 °C (760 mmHg) |
| Melting Point | 49–53°C |
| Flash Point | 96.5 ± 17.8 °C |
The compound’s boiling point is notably higher than that of the parent 2-cyclopenten-1-one (409.2 K) , reflecting the increased molecular weight and polarity from the methoxymethoxy group. The melting point range suggests moderate crystallinity, likely influenced by hydrogen bonding and van der Waals interactions.
Synthesis Methods
Aldol Condensation and Functionalization
A common route to 2-cyclopenten-1-one derivatives involves aldol condensation of cyclic ketones with aldehydes, followed by protective group chemistry. For 3-(methoxymethoxy)- substitution, methoxymethyl chloride (MOMCl) is frequently employed to introduce the ether group. In a protocol adapted from synthetic studies toward pactamycin , a cyclopentanone precursor undergoes Grignard addition with a 3-butenyl group, followed by trapping with MOMCl to form the mixed acetal. Hydrolysis of intermediate enol ethers yields the final product in high yield (86%) .
Claisen-Schmidt Reaction
Alternative approaches utilize Claisen-Schmidt condensation between cyclopentanone and formaldehyde derivatives. The methoxymethoxy group is introduced via nucleophilic substitution or etherification under basic conditions. This method is less stereoselective but offers scalability for industrial applications .
Chemical Reactivity
Conjugated Enone System
The α,β-unsaturated ketone moiety renders the compound susceptible to Michael additions, Diels-Alder reactions, and electrophilic attacks. For example, the ketone at position 1 readily undergoes nucleophilic addition with amines or hydrides, while the double bond participates in cycloadditions to form six-membered rings .
Ether Substituent Effects
The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) and moderates reactivity by donating electron density through the oxygen atoms. This substituent also stabilizes transition states in stereoselective reactions, as demonstrated in Rh-catalyzed allylic C–H amination studies .
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
2-Cyclopenten-1-one, 3-(methoxymethoxy)- serves as a key intermediate in the synthesis of complex natural products such as pactamycin. Its enone system enables strategic functionalization at positions 1 and 2, while the ether group acts as a protective moiety for subsequent oxidation or glycosylation steps .
Pharmaceutical Precursor
Derivatives of this compound have been explored for anti-inflammatory and anticancer properties, though direct biological data remain limited. Structural analogs, such as 4-allyl-2,3-dichloro-4-(methoxymethoxy)cyclopent-2-en-1-one , highlight the potential for drug discovery through targeted modifications.
Comparison with Related Compounds
The table below contrasts 2-cyclopenten-1-one, 3-(methoxymethoxy)- with structurally similar cyclopentenones:
The methoxymethoxy derivative exhibits superior solubility and lower volatility compared to the parent compound, making it more suitable for solution-phase reactions .
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